N-(4-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities. The presence of multiple functional groups, including an acetyl group, an amino group, and a dioxino ring, makes this compound a versatile candidate for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the dioxino ring, and subsequent functionalization with the acetyl and amino groups. Common reagents used in these steps include aldehydes, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or amines to amides.
Substitution: The aromatic rings in the compound can undergo electrophilic
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c1-18-3-7-23(8-4-18)30-16-22-13-21-14-26-27(37-12-11-36-26)15-25(21)32(29(22)35)17-28(34)31-24-9-5-20(6-10-24)19(2)33/h3-10,13-15,30H,11-12,16-17H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFAHYWUKNCICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)C)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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